

Solubility of Methyltriphenylphosphonium iodide in common organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyltriphenylphosphonium iodide*

Cat. No.: B127264

[Get Quote](#)

Solubility Profile of Methyltriphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium iodide (Ph_3PMeI), a quaternary phosphonium salt, is a vital reagent in organic synthesis, most notably as a precursor for the generation of phosphonium ylides for the Wittig reaction. Its efficacy in various chemical transformations is intrinsically linked to its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of **methyltriphenylphosphonium iodide** in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Data

A thorough review of available literature indicates a general consensus on the qualitative solubility of **methyltriphenylphosphonium iodide**. However, specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in readily accessible sources. The following table summarizes the available qualitative solubility information.

Solvent Class	Solvent	Chemical Formula	Qualitative Solubility
Polar Protic	Water	H ₂ O	Soluble[1][2][3]
Methanol	CH ₃ OH		Soluble[1][2][3]
Ethanol	C ₂ H ₅ OH		Soluble[4]
Polar Aprotic	Acetone	C ₃ H ₆ O	Soluble[1][4]
Dichloromethane (DCM)	CH ₂ Cl ₂		Soluble[1]
Chloroform	CHCl ₃		Slightly Soluble[5]
Nonpolar Aromatic	Benzene	C ₆ H ₆	Insoluble[2][3]

Experimental Protocol for Solubility Determination

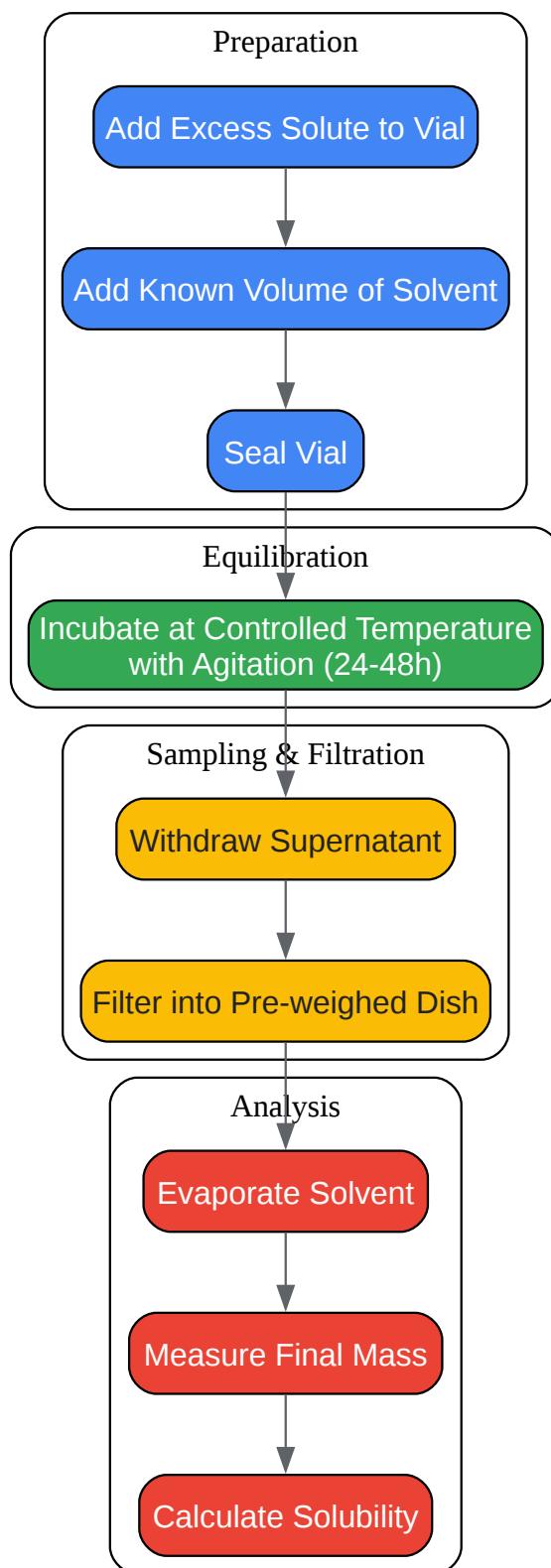
For researchers requiring precise quantitative solubility data for their specific applications, the following generalized gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent at a given temperature.

Objective: To determine the saturation concentration of **methyltriphenylphosphonium iodide** in a specific organic solvent at a controlled temperature.

Materials:

- **Methyltriphenylphosphonium iodide** (analytical grade)
- Selected organic solvent (HPLC grade or equivalent)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance (accurate to ± 0.0001 g)

- Glass vials with airtight seals (e.g., screw caps with PTFE liners)
- Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 μm or smaller)
- Syringes
- Pre-weighed glass weighing dishes
- Drying oven


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **methyltriphenylphosphonium iodide** to a glass vial. The excess solid is crucial to ensure that saturation is reached.
 - Add a known volume or mass of the desired organic solvent to the vial.
 - Securely seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

- Attach a syringe filter to the syringe.
- Dispense the filtered saturated solution into a pre-weighed glass weighing dish. Record the exact mass of the empty dish beforehand.
- Solvent Evaporation:
 - Place the weighing dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the **methyltriphenylphosphonium iodide**. The oven temperature should be well below the melting point of the solute (typically 183-185 °C). A vacuum oven can be used to facilitate drying at a lower temperature.
 - Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.
- Data Analysis:
 - Measure the final mass of the weighing dish containing the dried **methyltriphenylphosphonium iodide**.
 - Calculate the mass of the dissolved solid by subtracting the initial mass of the empty weighing dish.
 - The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100 mL) or moles of solute per liter of solvent (mol/L), based on the initial volume of the saturated solution and the calculated mass of the dissolved solid.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While quantitative solubility data for **methyltriphenylphosphonium iodide** in common organic solvents is not widely published, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. Understanding the solubility of this key reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the successful execution of synthetic procedures in research, development, and manufacturing settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltriphenylphosphonium iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Methyltriphenylphosphonium Iodide, Methyltriphenylphosphonium Iodide,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]
- 3. Methyl Triphenyl Phosphonium Iodide | India [novainternational.net]
- 4. CAS 2065-66-9: Phosphonium, methyltriphenyl-, iodide (1:1) [cymitquimica.com]
- 5. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]
- To cite this document: BenchChem. [Solubility of Methyltriphenylphosphonium iodide in common organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127264#solubility-of-methyltriphenylphosphonium-iodide-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com